N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide
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Overview
Description
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is a complex organic compound featuring an imidazole ring, a propyl chain, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form N-(3-imidazol-1-yl-propyl)amine.
Sulfonamide Formation: The next step involves the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with the previously synthesized N-(3-imidazol-1-yl-propyl)amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl sulfonamides.
Scientific Research Applications
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring, which is known for its biological activity.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.
Mechanism of Action
The mechanism by which N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in material science.
5-Isopropyl-2-methoxy-4-methylbenzenesulfonamide: A simpler analog lacking the imidazole ring, used in medicinal chemistry.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNIOGQJFGUNNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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